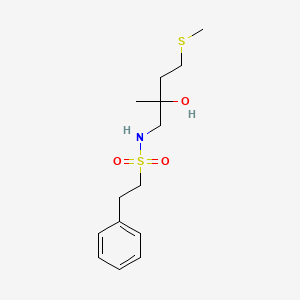

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S2/c1-14(16,9-10-19-2)12-15-20(17,18)11-8-13-6-4-3-5-7-13/h3-7,15-16H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSIUSLGRRTIGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)CCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethanesulfonamide, commonly referred to as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H19NO3S

- Molecular Weight : 273.36 g/mol

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication. A study demonstrated that derivatives similar to this compound possess potent inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

The antioxidant capacity of sulfonamide derivatives has been evaluated in several studies. The presence of the hydroxyl group in the compound is believed to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro assays have shown that this compound can reduce oxidative damage in cellular models .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of sulfonamide compounds. The biological activity is often linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research findings suggest that this compound may reduce inflammation markers in models of acute inflammation .

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Methodology : Disk diffusion method was employed against common pathogens.

- Results : The compound exhibited significant zones of inhibition against E. coli and S. aureus, comparable to standard antibiotics.

-

Oxidative Stress Protection Study :

- Objective : To assess the protective effects against oxidative stress.

- Methodology : Cellular models were treated with hydrogen peroxide alongside varying concentrations of the compound.

- Results : A dose-dependent reduction in oxidative damage was observed, indicating its potential as a protective agent against oxidative stress.

- Anti-inflammatory Mechanism Study :

Data Tables

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | Disk diffusion | Significant inhibition against E. coli and S. aureus |

| Antioxidant | Cellular oxidative stress model | Dose-dependent reduction in oxidative damage |

| Anti-inflammatory | Cytokine measurement | Decreased TNF-alpha and IL-6 levels |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several sulfonamide and sulfur-containing analogs synthesized via diazotization and coupling reactions. Below is a detailed comparison based on structural motifs, synthetic pathways, and inferred properties:

Structural Analogues and Functional Group Analysis

Key Observations :

- The target compound’s aliphatic backbone and hydroxyl group distinguish it from pyridine- or nicotinonitrile-based analogs, which may exhibit stronger π-π stacking interactions due to aromatic cores .

- Methylthio (–SCH3) groups are recurrent in analogs, suggesting a shared emphasis on sulfur-mediated hydrophobicity or redox activity.

Research Findings and Implications

- Synthesis Efficiency : Diazotization-coupled syntheses (as in –2) yield diverse sulfonamides but require stringent temperature control (0–5°C) and pyridine as a solvent . The target compound’s synthesis may face challenges in regioselectivity due to its branched aliphatic chain.

- Bioactivity Gaps : While pyridine-based analogs demonstrate kinase inhibition , the target compound’s aliphatic structure may favor different targets (e.g., carbonic anhydrase or β-lactamase enzymes).

- Methylthio Group : Shared across analogs, this group may confer resistance to oxidative degradation compared to thiol (–SH) analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethanesulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis can be optimized using sulfonamide coupling strategies. For example, reacting a hydroxy-methylthio-butylamine intermediate with phenylethanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) is a plausible route. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical for minimizing byproducts like unreacted sulfonamide or dimerization .

- Data Reference : Analogous sulfonamide syntheses report yields of 54–82% depending on the nucleophilicity of the amine and steric hindrance .

Q. Which spectroscopic techniques are most reliable for characterizing the hydroxy and methylthio functional groups in this compound?

- Methodology :

- ¹H/¹³C NMR : The hydroxy proton appears as a broad singlet (~δ 1.5–2.5 ppm, exchangeable with D₂O). The methylthio group (S–CH₃) resonates as a singlet at δ 2.1–2.3 ppm. Aromatic protons from the phenyl group appear at δ 7.2–7.6 ppm .

- IR Spectroscopy : Confirm hydroxy (–OH stretch: 3200–3600 cm⁻¹) and sulfonamide (S=O asymmetric/symmetric stretches: 1320–1360 cm⁻¹ and 1140–1180 cm⁻¹) .

- Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?

- Methodology :

- Solubility : Test in DMSO, methanol, and chloroform. Sulfonamides with polar hydroxy/methylthio groups typically show moderate solubility in DMSO (>10 mg/mL) but poor solubility in nonpolar solvents like hexane .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Hydroxy groups may oxidize; store under inert atmosphere (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodology :

- Dose-Response Curves : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify off-target effects or membrane permeability issues .

- Metabolite Screening : Use LC-MS to detect hydrolyzed or oxidized metabolites (e.g., cleavage of the sulfonamide bond) that may contribute to variability .

- Case Study : A morpholine-containing sulfonamide analog showed 10-fold lower activity in cell-based assays due to poor intracellular accumulation .

Q. What experimental strategies address discrepancies in spectral data (e.g., unexpected splitting in NMR signals)?

- Methodology :

- Variable Temperature NMR : Determine if signal splitting arises from conformational exchange (e.g., rotamers of the methylthio group) .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity between the hydroxy-butyl and sulfonamide moieties .

- Example : In a related bipyrimidinyl sulfonamide, HSQC clarified ambiguities in aromatic proton assignments caused by spin-spin coupling .

Q. How can computational modeling predict the compound’s binding mode to a target protein, and what are the limitations?

- Methodology :

- Docking Studies (AutoDock Vina) : Use the crystal structure of the target protein (e.g., carbonic anhydrase) to model interactions with the sulfonamide group. The hydroxy and methylthio groups may form hydrogen bonds or hydrophobic contacts .

- MD Simulations (AMBER) : Assess binding stability over 100 ns; validate with mutagenesis data (e.g., alanine scanning of key residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.